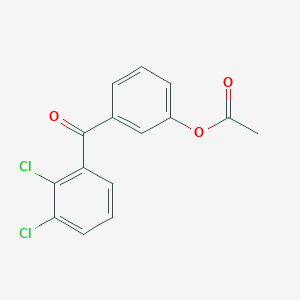

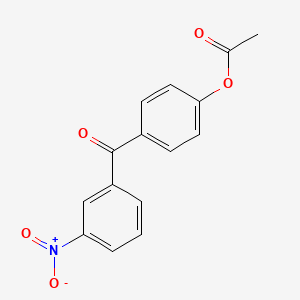

4-Bromo-2'-(thiomethyl)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

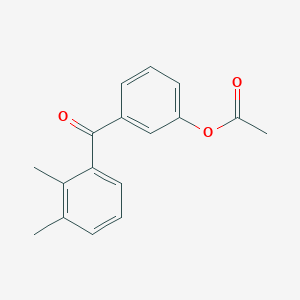

The compound 4-Bromo-2'-(thiomethyl)benzophenone is a derivative of benzophenone with a bromine atom and a thiomethyl group attached to the benzene ring. Benzophenone derivatives are known for their diverse applications in organic synthesis and material science due to their unique chemical properties. The presence of the bromo and thiomethyl groups can significantly influence the reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation, as seen in the preparation of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, which is synthesized from trimethoxybenzene via a reaction with 2-bromo-4,5-dimethoxy benzoic acid using POCl3 . Similarly, 2-(Bromomethyl)benzophenone can be prepared by side-chain bromination of 2-methylbenzophenone . These methods highlight the versatility of benzophenone derivatives in undergoing various chemical transformations to introduce different functional groups.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be established using spectroscopic techniques such as NMR and IR, complemented by single-crystal X-ray diffraction (SC-XRD). For example, the conformation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines was confirmed by 1H-NMR and IR, which indicated intramolecular hydrogen bonding . Computational methods like DFT can also corroborate the findings from experimental techniques, providing insights into the molecular geometry and electronic structure .

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. The reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles under different conditions demonstrates the potential for functionalization through nucleophilic addition . The generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones suggest that these compounds can undergo cycloaddition reactions, leading to the formation of complex polycyclic structures .

Physical and Chemical Properties Analysis

The physical properties of benzophenone derivatives, such as melting points and crystallization behavior, can be influenced by the position of substituents on the benzene ring. For instance, the melting point of 2BrBP is lower than that of 4BrBP, and the former shows a reluctance to crystallize . The fluorescence properties of benzophenone derivatives can also be noteworthy, as seen in the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics . The vibrational spectra of these compounds provide further information on their structural dynamics .

Scientific Research Applications

Synthesis and Material Science

4-Bromo-2'-(thiomethyl)benzophenone is a valuable intermediate in organic synthesis. For example, its derivatives have been explored for the synthesis of compounds exhibiting unique fluorescence properties, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, which shows significant solid-state fluorescence intensity, indicating potential applications in materials science and optoelectronics (Liang Zuo-qi, 2015). Moreover, it has been used to synthesize specific benzophenone derivatives, like 2-Bromo-4,5,2′,4′,6′-Pentamethoxyl benzophenone, which are key intermediates for preparing other complex molecules (W. Jin, 2011).

Photoinitiators and Cross-linking Agents

Additionally, certain benzophenone derivatives, potentially synthesized from this compound, have been utilized in the preparation of photoinitiators for acrylate polymerization and photo-cleavable protein cross-linking agents. These applications are crucial in developing materials with tailored properties for specific uses, ranging from biomedical to industrial applications (M. Sibi, 2000).

Impact on Vibrational Spectra and Macroscopic Properties

The structural modification of benzophenone derivatives, such as the introduction of bromo groups, significantly affects their vibrational spectra and, consequently, their macroscopic properties. For instance, the bromo group's position within benzophenone derivatives influences their optical properties and melting points, offering insights into material design and the development of substances with desired physical characteristics (L. M. Babkov et al., 2008).

Environmental Applications

In environmental science, the photodegradation of benzophenone derivatives, including those related to this compound, has been studied to understand their behavior and fate in aquatic environments. This research is crucial for assessing the environmental impact of organic compounds derived from industrial processes and personal care products (Ming Xiao et al., 2014).

properties

IUPAC Name |

(4-bromophenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTWABUUOCNCDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.